molecular formula C21H23ClN4O4 B4074903 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide

Cat. No. B4074903
M. Wt: 430.9 g/mol
InChI Key: AHLBUXGDSTUNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of nitrobenzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications.

Mechanism of Action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide involves the inhibition of certain enzymes such as PARP-1 and HDAC. PARP-1 is an enzyme that is involved in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC by this compound leads to the activation of certain genes, which can have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting PARP-1 and HDAC. It has also been found to exhibit anti-inflammatory effects by inhibiting the expression of inflammatory cytokines such as TNF-α (Tumor necrosis factor-alpha) and IL-6 (Interleukin-6). Additionally, it has been shown to exhibit neuroprotective effects by inhibiting the expression of certain genes that are involved in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide has several advantages for use in lab experiments. It exhibits potent inhibitory activity against certain enzymes such as PARP-1 and HDAC, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, it has been shown to exhibit anti-inflammatory and neuroprotective effects, which can have implications for the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural compounds in vivo. Additionally, its mechanism of action may not be fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide. One potential application is in the treatment of cancer. Its potent inhibitory activity against PARP-1 and HDAC makes it a promising candidate for the development of novel cancer therapies. Additionally, its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as PARP-1 (Poly ADP-ribose polymerase-1) and HDAC (Histone deacetylase). These enzymes are involved in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Therefore, the inhibition of these enzymes by this compound has potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-2-4-20(27)25-11-9-24(10-12-25)19-8-7-16(14-18(19)22)23-21(28)15-5-3-6-17(13-15)26(29)30/h3,5-8,13-14H,2,4,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUXGDSTUNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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